molecular formula C30H34N2O2 B2493728 5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one CAS No. 312517-94-5

5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2493728
CAS No.: 312517-94-5
M. Wt: 454.614
InChI Key: BENGFHRSFODCDY-UHFFFAOYSA-N
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Description

5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a unique pyrrol-2-one core structure

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Step 1: : Synthesis of 4-butoxyphenylamine.

      • Reagents: 4-butoxyaniline, various catalysts.

      • Reaction Conditions: Heated under reflux, typically in an inert atmosphere.

    • Step 2: : Synthesis of the pyrrol-2-one core.

      • Reagents: 3,4-dimethylphenylamine, various acids or bases as catalysts.

      • Reaction Conditions: Room temperature to moderate heating, depending on the reagents used.

    • Step 3: : Final Coupling.

      • Reagents: Intermediate products from Steps 1 and 2.

      • Reaction Conditions: Varies widely, depending on desired purity and yield. Often requires purification via chromatography.

  • Industrial Production Methods

    • Large-scale production may utilize continuous flow reactors to maintain a steady state of reaction conditions.

    • Employing automation and advanced monitoring techniques to ensure consistency and quality.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : Reacts with common oxidizing agents like potassium permanganate.

    • Reduction: : Typically involves hydrogenation or use of reducing agents like lithium aluminum hydride.

    • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the phenyl rings.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate in acidic medium.

    • Reduction: : Hydrogen gas in the presence of palladium on carbon.

    • Substitution: : Various halides or anhydrides under ambient to heated conditions.

  • Major Products

    • From oxidation : Formation of quinones and carboxylic acids.

    • From reduction : Conversion to corresponding amines and alcohols.

    • From substitution : Formation of halogenated derivatives.

Scientific Research Applications

  • Chemistry

    • Used as a precursor for the synthesis of complex organic molecules.

    • Catalysis studies to develop new reaction mechanisms.

  • Biology

    • Studied for its potential biochemical interactions and effects on cellular processes.

  • Medicine

    • Potential therapeutic applications in treating certain diseases.

    • Used in drug design and development due to its unique structural properties.

  • Industry

    • Utilized in materials science for creating specialized polymers and coatings.

Mechanism of Action

  • Molecular Targets and Pathways

    • Interacts with various enzyme pathways by binding to active sites or altering enzyme conformation.

    • Can act as an inhibitor or activator depending on its structural modifications.

  • Mechanistic Insights

    • The compound's diverse functionality allows it to participate in several biochemical pathways, making it a versatile tool for research.

Comparison with Similar Compounds

  • Compared to similar pyrrol-2-one derivatives, this compound offers enhanced stability and reactivity due to its butoxyphenyl and dimethylphenyl substituents.

  • Similar Compounds

    • 1-(3,4-dimethylphenyl)-3-(4-butoxyphenyl)-1H-pyrrol-2-one.

    • 3-(3,4-dimethylphenylamino)-1-phenyl-1H-pyrrol-2-one.

  • Uniqueness

    • The combination of butoxy and dimethylphenyl groups enhances its solubility and reactivity, setting it apart from other compounds in its class.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-(3,4-dimethylanilino)-1-(3,4-dimethylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O2/c1-6-7-16-34-27-14-10-24(11-15-27)29-19-28(31-25-12-8-20(2)22(4)17-25)30(33)32(29)26-13-9-21(3)23(5)18-26/h8-15,17-19,29,31H,6-7,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENGFHRSFODCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC(=C(C=C3)C)C)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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